1-(3,5-Dicyanophenyl)propan-1-one

Description

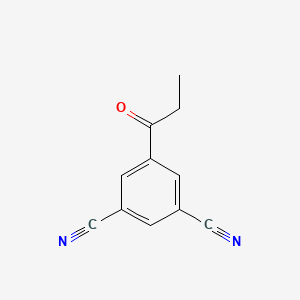

1-(3,5-Dicyanophenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with two cyano (-CN) groups at the 3- and 5-positions and a propan-1-one moiety. Its molecular formula is presumed to be C₁₁H₈N₂O, with a molecular weight of 184.20 g/mol (calculated based on structural analogs).

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

5-propanoylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-2-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-5H,2H2,1H3 |

InChI Key |

NFUFLPHNUCQROE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dicyanophenyl)propan-1-one typically involves the reaction of 3,5-dicyanobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-dicyanobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dicyanophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3,5-Dicyanophenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dicyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The cyano groups and the ketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents increase molecular polarity and reduce electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. For instance, the dichloro derivative (203.06 g/mol) is heavier than the dicyano analog due to chlorine’s higher atomic mass compared to nitrogen .

- Hydroxy and Methoxy Groups : Hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, increasing solubility in polar solvents. The dimethoxy-hydroxy derivative (210.23 g/mol) exhibits higher molecular weight due to oxygen-rich substituents .

- Fluorine Substitution : Fluorine’s electronegativity enhances stability and lipophilicity. The difluoro-ethoxy derivative (214.21 g/mol) demonstrates how fluorine and alkoxy groups balance polarity and molecular weight .

Research Findings and Data Gaps

- Synthetic Routes: Evidence lacks direct data on this compound synthesis. However, analogous compounds (e.g., dichloro or difluoro derivatives) suggest nitration/cyanation of propiophenone precursors as plausible pathways .

- Thermal Stability : Fluorinated and chlorinated derivatives exhibit higher thermal stability compared to hydroxy/methoxy analogs, as seen in their use in high-temperature reactions .

- Solubility: Cyano and chloro groups reduce aqueous solubility, whereas hydroxy and methoxy groups enhance it. For example, the dimethoxy-hydroxy derivative (C₁₁H₁₄O₄) is water-soluble at elevated temperatures .

Biological Activity

1-(3,5-Dicyanophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 212.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a propanone backbone with two cyano groups attached to a phenyl ring, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and its role in inhibiting specific enzymes.

This compound is believed to exert its biological effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect pathways related to inflammation and apoptosis.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induced apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of migration |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.

- Inflammatory Response Modulation : In another study, the compound was shown to reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Pharmacological Applications

The compound's properties suggest several potential applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, it may serve as a lead compound for developing new anti-cancer drugs.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.